molecular formula C23H34O6 B583529 3α-Hydroxy Pravastatin Lactone-d3 CAS No. 1329809-35-9

3α-Hydroxy Pravastatin Lactone-d3

Cat. No.: B583529
CAS No.: 1329809-35-9
M. Wt: 409.537
InChI Key: JCXABYACWXHFQQ-RWLBLVLGSA-N
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Description

3α-Hydroxy Pravastatin Lactone-d3 is a deuterium-labeled analogue of 3α-Hydroxy Pravastatin Lactone. It is a metabolite of Pravastatin, which is a competitive inhibitor of 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) reductase. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Pravastatin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3α-Hydroxy Pravastatin Lactone-d3 involves the incorporation of deuterium atoms into the 3α-Hydroxy Pravastatin Lactone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are also implemented to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: 3α-Hydroxy Pravastatin Lactone-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3α-Hydroxy Pravastatin Lactone-d3 is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used to study the chemical properties and reactivity of deuterium-labeled compounds.

    Biology: Researchers use it to investigate the metabolic pathways and biological effects of Pravastatin.

    Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Pravastatin.

    Industry: It is used in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of 3α-Hydroxy Pravastatin Lactone-d3 is similar to that of Pravastatin. It inhibits the enzyme 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) reductase, which is involved in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the cholesterol biosynthesis pathway .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research. Deuterium-labeled compounds are often used in mass spectrometry and other analytical techniques to study metabolic pathways and drug interactions. The incorporation of deuterium can also enhance the stability and reduce the metabolic rate of the compound, making it a valuable tool in pharmacokinetic studies .

Properties

CAS No.

1329809-35-9

Molecular Formula

C23H34O6

Molecular Weight

409.537

IUPAC Name

[(1S,6S,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate

InChI

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22-/m0/s1/i2D3

InChI Key

JCXABYACWXHFQQ-RWLBLVLGSA-N

SMILES

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O

Synonyms

3α-iso-Pravastatin-d3;  (2S)-2-(Methyl-d3)butanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,_x000B_8a-Hexahydro-6-hydroxy-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester;  SQ 31906 Lactone-d3; 

Origin of Product

United States

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